3-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
Overview
Description
3-chloro-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is a derivative of hydrazone, characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a benzohydrazide framework. It has garnered interest due to its biological activities, particularly in the field of cancer research .
Preparation Methods
The synthesis of 3-chloro-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
3-chloro-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives, typically using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves its role as an LSD1 inhibitor and iron chelator. By inhibiting LSD1, it affects chromatin structure and gene expression, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its iron-chelating properties disrupt iron metabolism, further contributing to its antiproliferative effects .
Comparison with Similar Compounds
Similar compounds to 3-chloro-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide include:
3-chloro-N’-[(E)-(2-hydroxybenzylidene)]benzohydrazide: This compound also acts as an LSD1 inhibitor and iron chelator but lacks the methoxy group, which may influence its biological activity.
3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]benzohydrazide: This derivative has a naphthyl group instead of a methoxyphenyl group, potentially altering its interaction with biological targets.
The uniqueness of 3-chloro-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide lies in its specific substitution pattern, which may enhance its biological activity and specificity compared to its analogs.
Properties
IUPAC Name |
3-chloro-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-7-3-5-11(14(13)19)9-17-18-15(20)10-4-2-6-12(16)8-10/h2-9,19H,1H3,(H,18,20)/b17-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCBDJHZLPREGB-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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